N,N-dimethyl-2-[4-(pyridazin-3-ylamino)piperidin-1-yl]pyrimidin-4-amine
Description
N,N-dimethyl-2-[4-(pyridazin-3-ylamino)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a piperidine ring, and a pyrimidine ring, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(pyridazin-3-ylamino)piperidin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-21(2)14-5-9-16-15(19-14)22-10-6-12(7-11-22)18-13-4-3-8-17-20-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZRBKQZENXLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCC(CC2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(pyridazin-3-ylamino)piperidin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyridazine and pyrimidine intermediates. These intermediates are then coupled with a piperidine derivative under specific reaction conditions to form the final compound. Common reagents used in these reactions include dimethylamine, pyridazine, and pyrimidine derivatives, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(pyridazin-3-ylamino)piperidin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high efficiency .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
N,N-dimethyl-2-[4-(pyridazin-3-ylamino)piperidin-1-yl]pyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(pyridazin-3-ylamino)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine, piperidine, and pyrimidine derivatives, such as:
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .
Uniqueness
N,N-dimethyl-2-[4-(pyridazin-3-ylamino)piperidin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
